molecular formula C14H17N3O3 B2742951 ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate CAS No. 384835-92-1

ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate

Katalognummer: B2742951
CAS-Nummer: 384835-92-1
Molekulargewicht: 275.308
InChI-Schlüssel: DDLNBTLDLFUKNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 4-methoxybenzyl group attached to the pyrazole ring’s N1 position, an amino group at C5, and an ethyl ester at C4. The 4-methoxybenzyl substituent introduces both lipophilicity and electron-donating properties, which can influence solubility and reactivity. This compound is primarily utilized as an intermediate in organic synthesis, particularly for constructing bioactive molecules .

Eigenschaften

IUPAC Name

ethyl 5-amino-1-[(4-methoxyphenyl)methyl]pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-3-20-14(18)12-8-16-17(13(12)15)9-10-4-6-11(19-2)7-5-10/h4-8H,3,9,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDLNBTLDLFUKNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)CC2=CC=C(C=C2)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Primary Synthetic Route: Two-Step Condensation

Reaction Mechanism and Stoichiometry

The most widely documented method for synthesizing ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves a cyclocondensation reaction. In the first stage, (4-methoxybenzyl)hydrazine hydrochloride (1.0 equiv, 0.53 mol) is deprotonated using triethylamine (1.5 equiv, 0.80 mol) in absolute ethanol. This step generates the free hydrazine base, which subsequently reacts with ethyl (ethoxymethylene)cyanoacetate (1.1 equiv, 0.58 mol) under reflux to form the pyrazole ring via a [3+2] cycloaddition mechanism.

Critical Parameters:
  • Solvent: Ethanol is preferred due to its ability to dissolve both reactants and act as a mild acid catalyst.
  • Temperature: Room temperature (20°C) for hydrazine activation, followed by reflux (78°C) for cyclization.
  • Workup: Post-reaction concentration under reduced pressure, followed by aqueous extraction with ethyl acetate, yields the crude product, which is typically purified via recrystallization.

Yield and Scalability

The patented method achieves a 92% isolated yield, making it industrially viable. Scaling this reaction to kilogram-scale production requires careful control of exothermicity during triethylamine addition and efficient solvent recovery systems. Continuous flow reactors, as demonstrated in analogous pyrazole syntheses, could further enhance throughput and safety.

Alternative Synthetic Strategies

Hydrazine Intermediate Modification

While the primary route uses (4-methoxybenzyl)hydrazine hydrochloride, alternative hydrazine derivatives have been explored for related pyrazoles. For example, substituting the 4-methoxybenzyl group with a 4-methylbenzyl moiety (as in CAS 879433-31-5) involves analogous conditions but requires 4-methylbenzyl bromide for hydrazine functionalization. This suggests that the 4-methoxybenzyl group could similarly be introduced via nucleophilic substitution, though no direct literature supports this for the target compound.

Catalytic Enhancements

Nano-ZnO catalysts have been shown to improve yields (up to 95%) in the synthesis of structurally similar pyrazoles, such as 3-methyl-1-phenyl-1H-pyrazol-5-ol. Applying such catalysts to this compound synthesis could reduce reaction times or enhance regioselectivity, though empirical validation is needed.

Industrial Production Considerations

Process Optimization

Key industrial challenges include:

  • Cost Efficiency: Sourcing high-purity (4-methoxybenzyl)hydrazine hydrochloride, which is less commercially available than its benzyl or methyl analogs.
  • Waste Management: Ethanol recovery systems are critical due to the large solvent volumes (1.6 L per 100 g starting material).
  • Safety: Exothermic reactions during triethylamine addition necessitate jacketed reactors with precise temperature control.

Green Chemistry Approaches

Recent advances in solvent-free syntheses or ionic liquid-mediated reactions for pyrazole derivatives could be adapted to reduce the environmental footprint. For instance, microwave-assisted synthesis might decrease reaction times from overnight to under an hour, though this remains speculative for the target compound.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate has been studied for its potential therapeutic effects, particularly in the following areas:

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit anticancer properties. A study demonstrated that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study : In vitro assays showed that this compound significantly reduced the viability of human cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents.

Anti-inflammatory Properties

Pyrazole derivatives have been known for their anti-inflammatory effects. This compound has been evaluated for its ability to reduce inflammation in animal models.

Case Study : A study involving induced inflammation in rodents showed a marked decrease in inflammatory markers when treated with this compound, indicating its potential use in treating inflammatory diseases.

Agricultural Applications

The compound has also been explored for its utility in agriculture, particularly as a pesticide or herbicide due to its biological activity against various pests and pathogens.

Pesticidal Activity

Studies have suggested that this compound exhibits insecticidal properties against common agricultural pests.

Data Table: Efficacy Against Insect Pests

Insect PestConcentration (mg/L)Mortality Rate (%)
Aphids5085
Whiteflies10090
Spider Mites7580

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of (4-methoxybenzyl)hydrazine dihydrochloride with ethyl (ethoxymethylene)cyanoacetate. This synthetic route allows for the exploration of various derivatives that may enhance its biological activity.

Wirkmechanismus

The mechanism of action of ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may act by inhibiting enzymes or receptors involved in inflammation or pain pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison of Ethyl 5-Amino-1H-Pyrazole-4-Carboxylate Derivatives

Compound Name Substituent on N1 Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Activities References
Target compound 4-Methoxybenzyl C₁₄H₁₇N₃O₃ ~275.31 (estimated) Not reported Organic synthesis intermediate
Ethyl 5-amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylate 4-Bromophenyl C₁₂H₁₂BrN₃O₂ 310.15 Not reported Chemical intermediate
Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate 4-Fluorophenyl C₁₂H₁₂FN₃O₂ 249.24 153–154 Not reported
Ethyl 5-amino-1-(4-iodophenyl)-1H-pyrazole-4-carboxylate 4-Iodophenyl C₁₂H₁₂IN₃O₂ 357.15 Not reported Research chemical
Ethyl 5-amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carboxylate 3,4-Dimethylphenyl C₁₄H₁₇N₃O₂ 259.31 Not reported Kinase inhibitor research
Ethyl 5-amino-1-(4-sulfamoylphenyl)-1H-pyrazole-4-carboxylate 4-Sulfamoylphenyl C₁₂H₁₄N₄O₄S 326.33 Not reported Anti-inflammatory agents, Panx-1 blockers

Substituent Effects on Physicochemical Properties

  • Lipophilicity and Solubility: The 4-methoxybenzyl group in the target compound enhances lipophilicity compared to smaller substituents like 4-fluorophenyl (logP ~2.5–3.0 estimated). This property may improve membrane permeability, making it advantageous for drug discovery . The 4-sulfamoylphenyl analog introduces hydrogen-bonding capacity via the sulfonamide group, improving interactions with biological targets like enzymes or receptors .
  • Electronic Effects :

    • Electron-donating groups (e.g., 4-methoxy) stabilize the pyrazole ring via resonance, while electron-withdrawing groups (e.g., 4-sulfamoyl) may increase electrophilicity at the C4 carboxylate, influencing reactivity in further derivatization .

Biologische Aktivität

Ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate (CAS No. 384835-92-1) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C14H17N3O3
  • Molecular Weight : 273.30 g/mol
  • Structure : The compound features a five-membered pyrazole ring substituted with an amino group and a methoxybenzyl moiety, which is critical for its biological interactions.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes, which can disrupt metabolic pathways in target organisms. This inhibition can affect processes such as protein synthesis and cell proliferation.
  • Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways that influence cellular responses. This interaction is crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that similar pyrazole derivatives exhibit antimicrobial properties. This compound is hypothesized to possess similar activity due to structural similarities.

  • Case Study : A study on related compounds demonstrated significant antibacterial effects against various strains of bacteria, suggesting that this compound may also inhibit bacterial growth through interference with protein synthesis pathways .

Anticancer Potential

The compound's structure suggests potential anticancer activity, as many pyrazole derivatives have been explored for their cytotoxic effects on cancer cell lines.

  • Research Findings : In vitro studies have shown that related pyrazole compounds can induce apoptosis in cancer cells. For instance, compounds with similar structures have reported IC50 values indicating effective cytotoxicity against several cancer cell lines such as MCF7 and NCI-H460 .
CompoundCell LineIC50 (µM)
This compoundMCF7TBD
Related Pyrazole DerivativeNCI-H46042.30

Pharmacokinetics

The pharmacokinetic profile of this compound suggests favorable absorption and distribution:

  • Absorption : Predicted to have high gastrointestinal absorption due to its lipophilic nature.
  • Blood-Brain Barrier Penetration : Its structure indicates potential permeability across the blood-brain barrier, which is advantageous for treating central nervous system disorders.

Safety and Toxicology

Preliminary safety assessments indicate that while the compound shows promising biological activity, further toxicological studies are necessary to establish safety profiles in vivo.

Q & A

Basic: What are the common synthetic routes for ethyl 5-amino-1-(4-methoxybenzyl)-1H-pyrazole-4-carboxylate?

Methodological Answer:
The compound is typically synthesized via cyclocondensation reactions. A standard route involves:

  • Step 1: Reacting ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
  • Step 2: Cyclizing the intermediate with phenylhydrazine derivatives (e.g., 4-methoxybenzylhydrazine) under reflux in ethanol or acetonitrile .
  • Step 3: Basic hydrolysis or functionalization of the ester group, if required. For example, hydrolysis with NaOH yields the carboxylic acid derivative .

Key Characterization: Post-synthesis, purity is confirmed via melting point analysis, HPLC, and spectroscopic methods (IR, NMR).

Basic: Which spectroscopic and crystallographic methods are critical for structural confirmation?

Methodological Answer:

  • X-ray Crystallography: Resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding). SHELX software is widely used for refinement .
  • NMR Spectroscopy: 1H^1H and 13C^{13}C NMR identify substituent effects. The 4-methoxybenzyl group shows characteristic aromatic protons at δ 6.8–7.3 ppm and a methoxy singlet at δ 3.8 ppm .
  • IR Spectroscopy: Confirms functional groups (e.g., ester C=O stretch at ~1700 cm1^{-1}, NH2_2 stretches at ~3400 cm1^{-1}) .

Advanced: How can reaction conditions be optimized to improve synthesis yield?

Methodological Answer:
Optimization strategies include:

  • Catalyst Screening: Transition-metal catalysts (e.g., Ru complexes) enhance coupling efficiency in decarboxylative alkylation steps .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF, DCE/HFIP mixtures) improve reaction rates .
  • Temperature Control: Reflux in ethanol (70–80°C) balances reactivity and side-product formation .
  • Purification: Flash chromatography (heptane/EtOAc gradients) isolates the target compound from byproducts .

Data-Driven Example: A 37% yield was reported for a related compound using Pd-catalyzed coupling, highlighting the need for catalyst optimization .

Advanced: How can computational methods predict hydrogen bonding and crystal packing?

Methodological Answer:

  • Graph Set Analysis: Maps hydrogen-bonding patterns (e.g., Etter’s rules for R22_2^2(8) motifs) to predict supramolecular assemblies .
  • Density Functional Theory (DFT): Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites for intermolecular interactions .
  • Molecular Dynamics (MD): Simulates crystal packing under varying temperatures and pressures .

Case Study: In ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate, X-ray data revealed N–H···O hydrogen bonds stabilizing the lattice, validated by DFT .

Advanced: How do structural modifications influence biological activity in pyrazole derivatives?

Methodological Answer:

  • Substituent Effects:
    • Electron-Withdrawing Groups (e.g., NO2_2): Enhance antitumor activity by increasing electrophilicity .
    • Methoxy Groups: Improve bioavailability via lipophilicity modulation .
  • Structure-Activity Relationship (SAR):
    • Pyrazole Core: Essential for Keap1 inhibition; substitution at position 1 (e.g., 4-methoxybenzyl) enhances binding affinity .
    • Ester vs. Carboxylic Acid: The ethyl ester improves cell permeability, while hydrolysis to the acid enhances target engagement .

Experimental Design: Screen derivatives against cancer cell lines (e.g., MCF-7) and assess IC50_{50} values. For example, pyrazole-acylthiourea hybrids showed MICs of 2–8 µg/mL against Candida albicans .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

  • NMR Reassignment: Re-examine solvent effects (e.g., DMSO vs. CDCl3_3) and coupling constants. For example, rotameric equilibria in flexible groups can split signals .
  • DFT-NMR Comparison: Optimize molecular geometry in Gaussian and calculate chemical shifts using the GIAO method. Deviations >0.5 ppm suggest incorrect tautomer assignments .
  • X-ray Validation: Use crystallographic data to confirm the dominant tautomeric form in the solid state .

Case Study: In 5-methyl-1-phenylpyrazole-4-carboxylic acid, IR and 1H^1H NMR data contradicted until X-ray confirmed the enol tautomer .

Advanced: What strategies are used in fragment-based drug design for Keap1 inhibitors?

Methodological Answer:

  • Fragment Linking: Combine pyrazole carboxylates with sulfonamide pharmacophores to enhance Keap1-Nrf2 binding .
  • Biophysical Assays: Use SPR or ITC to measure binding kinetics. For example, Ki values <100 nM were achieved with optimized substituents .
  • Co-crystallization: Solve protein-ligand structures (e.g., PDB 6NQF) to guide rational modifications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.